molecular formula C8H8ClN5 B8150987 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Cat. No.: B8150987
M. Wt: 209.63 g/mol
InChI Key: GQIULORNRHKVTD-UHFFFAOYSA-N
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Description

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazin-3-amines.

    Oxidation: Pyridazine N-oxides.

    Reduction: Pyridazin-3-amines.

    Coupling Reactions: Biaryl or diarylamine derivatives.

Scientific Research Applications

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules.

Properties

IUPAC Name

6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIULORNRHKVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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